N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinyl ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide typically involves multiple steps. The process begins with the preparation of the pyrrolidinyl ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The fluorophenyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.
Scientific Research Applications
N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl and methoxyphenyl derivatives, as well as other pyrrolidinyl-based compounds. Examples include:
- N’-[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide
- N’-[1-(4-Bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide
Uniqueness
N’-[1-(4-Fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups with the pyrrolidinyl ring enhances the compound’s stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C19H18FN3O4 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide |
InChI |
InChI=1S/C19H18FN3O4/c1-27-15-8-2-12(3-9-15)10-17(24)22-21-16-11-18(25)23(19(16)26)14-6-4-13(20)5-7-14/h2-9,16,21H,10-11H2,1H3,(H,22,24) |
InChI Key |
RXKWXFGFUOURII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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